molecular formula C10H14Cl2N2 B14053455 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl

1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl

Cat. No.: B14053455
M. Wt: 233.13 g/mol
InChI Key: LHBCVQQMLHHIQR-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is a chemical compound with a unique structure that includes a chloropyridine ring attached to a cyclopentane ring via an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl typically involves the reaction of 6-chloropyridine with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is unique due to the presence of both the chloropyridine and cyclopentane rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-4-3-8(7-13-9)10(12)5-1-2-6-10;/h3-4,7H,1-2,5-6,12H2;1H

InChI Key

LHBCVQQMLHHIQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=C(C=C2)Cl)N.Cl

Origin of Product

United States

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